molecular formula C9H15NO2 B6175710 rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid CAS No. 2550997-75-4

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid

Cat. No. B6175710
CAS RN: 2550997-75-4
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid, also known as racemic indole-5-carboxylic acid (RICA), is a naturally occurring compound found in plants and is used as a precursor for the synthesis of many pharmaceuticals and other bioactive compounds. RICA has been studied extensively for its pharmacological properties and its potential to be used in therapeutic applications.

Scientific Research Applications

RICA has been studied extensively for its pharmacological properties and its potential to be used in therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. RICA has also been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s Disease, Parkinson’s Disease, and Huntington’s Disease. Additionally, RICA has been studied for its potential to be used as an anticonvulsant, an antidepressant, and an anxiolytic.

Mechanism of Action

The mechanism of action of RICA is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase. Additionally, RICA has been shown to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
RICA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate the activity of serotonin, which is involved in the regulation of mood and anxiety. Additionally, RICA has been shown to possess neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

RICA is a relatively inexpensive and readily available compound, making it an attractive option for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, due to its low solubility in water, it may be difficult to dissolve in aqueous solutions. Additionally, due to its low bioavailability, it may be difficult to achieve therapeutic concentrations of RICA in the body.

Future Directions

The potential therapeutic applications of RICA are still being explored. Future research should focus on understanding the mechanism of action of RICA and its potential to be used in the treatment of neurological disorders. Additionally, research should focus on improving the solubility and bioavailability of RICA, as well as developing novel delivery systems for the compound. Finally, research should also focus on understanding the pharmacokinetics and pharmacodynamics of RICA in order to optimize its therapeutic effects.

Synthesis Methods

RICA can be synthesized by a variety of methods, including the acid-catalyzed condensation of indole-3-carboxylic acid with an aldehyde, the Fischer indole synthesis, and the Beckmann rearrangement. The acid-catalyzed condensation method involves the reaction of indole-3-carboxylic acid with an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The Fischer indole synthesis involves the reaction of an aldehyde and an amine in the presence of a Lewis acid catalyst. The Beckmann rearrangement involves the reaction of a carboxylic acid with an amine in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-bromo-1-propanol", "ethyl acetoacetate", "sodium hydride", "2,3-dihydro-1H-indole", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "water", "ethyl acetate", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-bromopropanoate by reacting 3-bromo-1-propanol with ethyl acetoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 3-(2-oxopropyl)indole by reacting ethyl 3-bromopropanoate with 2,3-dihydro-1H-indole in the presence of sodium borohydride.", "Step 3: Synthesis of 3-(2-hydroxypropyl)indole by hydrolyzing 3-(2-oxopropyl)indole with hydrochloric acid and then neutralizing with sodium hydroxide.", "Step 4: Synthesis of 3-(2-nitrosoethyl)indole by reacting 3-(2-hydroxypropyl)indole with sodium nitrite and copper sulfate in the presence of hydrochloric acid.", "Step 5: Synthesis of rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid by reducing 3-(2-nitrosoethyl)indole with sodium borohydride in the presence of sodium bicarbonate and then hydrolyzing with hydrochloric acid and neutralizing with sodium hydroxide.", "Step 6: Purification of the target compound by recrystallization from a mixture of water and ethyl acetate or by extraction with methanol and diethyl ether." ] }

CAS RN

2550997-75-4

Product Name

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.